2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde
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Overview
Description
2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of column chromatography and recrystallization from ethanol are common purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: Substitution reactions, particularly at the imidazole ring, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various substituted imidazoles and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5,6-Dimethyl-1H-benzo[d]imidazole: An intermediate in riboflavin metabolism.
1H-Benzo[d]imidazole-2-carbaldehyde: A structurally similar compound used in various chemical syntheses.
Uniqueness: 2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,6-dimethyl-1H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-6-3-9-10(4-8(6)5-13)12-7(2)11-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
BXCRPETWNFEIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)N=C(N2)C |
Origin of Product |
United States |
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